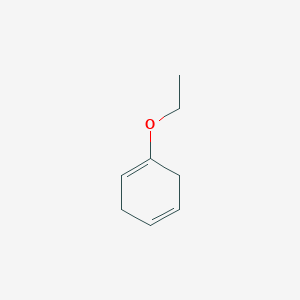

1-Ethoxycyclohexa-1,4-diene

Cat. No. B8560934

M. Wt: 124.18 g/mol

InChI Key: XDTREEQQVCXUEZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03962354

Procedure details

A solution of 59.5 g. of phenetole (ethyl phenyl ether) in 200 ml. of dry ether and 800 ml. of liquid ammonia which was distilled from sodium was placed in a 2 1. three necked flask fitted with a mechanical agitator, dry ice condenser and dropping funnel and cooled with a dry ice - ethyl alcohol bath. To this mixture was added 14.1 g. of lithium wire in small pieces. After the addition was complete, absolute ethyl alcohol (about 400 ml.) was added until the blue color disappeared. The resulting mixture was left in a good exhaust hood for the ammonia to evaporate. Water (200 ml.) was cautiously added to the resulting mixture and the precipitate filtered off. The organic layer was separated and the water layer extracted three times with 50 ml. of ether. The combined organic solutions were washed neutral with water and dried over anhydrous potassium carbonate. The solvent was removed by atmospheric distillation through a 37 cm. column packed with glass helices. There was produced 45 g. (75% of theory). This material analyzed as 86% 1-ethoxy-1,3-cyclohexadiene.

Name

1-ethoxy-1,3-cyclohexadiene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([O:7][CH2:8][CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(OC1CCC=CC=1)C>CCOCC>[CH2:8]([O:7][C:1]1[CH2:6][CH:5]=[CH:4][CH2:3][CH:2]=1)[CH3:9]

|

Inputs

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

of liquid ammonia which was distilled from sodium

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

three necked flask fitted with a mechanical agitator, dry ice condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled with a dry ice - ethyl alcohol bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To this mixture was added 14.1 g

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

absolute ethyl alcohol (about 400 ml.) was added until the blue color

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The resulting mixture was left in a good exhaust hood for the ammonia

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to evaporate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Water (200 ml.) was cautiously added to the resulting mixture

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the precipitate filtered off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the water layer extracted three times with 50 ml

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic solutions were washed neutral with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous potassium carbonate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed by atmospheric distillation through a 37 cm

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

There was produced 45 g

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)OC1=CCC=CC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |